Fmoc-N-Me-Ile-OH

Catalog No.
S765802
CAS No.
138775-22-1
M.F
C22H25NO4
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Ile-OH

On-resin aggregation and low coupling yields often stall SPPS of hydrophobic sequences. Fmoc-N-Me-Ile-OH (CAS 138775-22-1) directly addresses this by introducing N-methylation that disrupts secondary structures. • Breaks on-resin aggregation, restoring efficient coupling/deprotection cycles. • Enhances peptide metabolic stability and bioavailability via protease resistance. • Enables conformational constraint for SAR optimization. Reliable, high-purity supply for peptide drug discovery.

CAS Number

138775-22-1

Product Name

Fmoc-N-Me-Ile-OH

IUPAC Name

(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1

InChI Key

IQIOLCJHRZWOLS-XOBRGWDASA-N

Synonyms

Fmoc-N-Me-Ile-OH;Fmoc-N-methyl-L-isoleucine;138775-22-1;ST51016066;Fmoc-L-MeIle-OH;AmbotzFAA1398;PubChem18966;Fmoc-N-Methyl-Ile-OH;47596_ALDRICH;SCHEMBL1740175;TMA029;47596_FLUKA;CTK3J1820;MolPort-003-934-201;ZINC2526286;CF-310;AKOS015909927;AM81859;RTR-005116;AJ-37586;AK-49376;KB-52120;DB-038073;FT-0629889;ST24047297

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Purity

≥95%

Package Size

0.25 g, 1 g, 5 g

Fmoc-N-Me-Ile-OH (CAS 138775-22-1) is a derivative of the amino acid L-isoleucine, featuring two critical modifications for solid-phase peptide synthesis (SPPS): an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and Nα-methylation. The Fmoc group provides base-labile protection suitable for standard SPPS workflows, while the N-methyl group is a key structural modification used in medicinal chemistry to enhance the pharmacokinetic properties of peptide drug candidates. Specifically, N-methylation can increase metabolic stability against enzymatic degradation, improve cell permeability, and constrain the peptide backbone to fine-tune biological activity.

Research Fit

1 N-Methyl, Fmoc-protected L-isoleucine building block for Fmoc-SPPS
2 High enantiomeric purity specification for stereochemical control
3 DMF soluble; compatible with automated peptide synthesizer workflows

Direct substitution of Fmoc-N-Me-Ile-OH with its non-methylated analog, Fmoc-Ile-OH, is unviable for both process and functional reasons. The N-methyl group introduces significant steric hindrance, which fundamentally alters the required coupling conditions during peptide synthesis; standard methods effective for Fmoc-Ile-OH often result in low yields or complete failure when applied to Fmoc-N-Me-Ile-OH. This necessitates the use of more potent, and often more expensive, coupling reagents and potentially longer reaction times. Functionally, removing the methyl group eliminates the intended benefits of enhanced proteolytic stability and conformational restriction, leading to a final peptide with drastically different biological activity and pharmacokinetic properties. Therefore, Fmoc-N-Me-Ile-OH is specified for its unique structural impact, not as an interchangeable variant.

Substitution Risk

Fmoc-N-Me-Ile-OH vs Fmoc-Ile-OH
N-methylation absent; may alter backbone conformation and proteolytic stability profile
Fmoc-N-Me-Ile-OH vs Fmoc-N-Me-Val-OH / Fmoc-N-Me-Leu-OH
β-branched side chain sterics differ; coupling kinetics and secondary structure may shift
Fmoc-N-Me-Ile-OH vs Other N-methyl amino acids
Cyclosporin/compstatin analog synthesis may require exact Ile stereochemistry; structural substitution can alter macrocycle conformation

Process Compatibility: Overcoming Steric Hindrance Requires Optimized Coupling Chemistry

The N-methyl group on Fmoc-N-Me-Ile-OH creates significant steric hindrance compared to its non-methylated counterpart, Fmoc-Ile-OH. This makes amide bond formation more challenging, rendering standard coupling reagents like HBTU and HCTU less effective. Successful incorporation requires more potent activating agents such as HATU or specialized reagents like PyBOP or PyAOP to achieve high coupling yields. For example, protocols specifically developed for N-methylated amino acids recommend using HATU with an extended coupling time or double coupling to drive the reaction to completion, a step not typically required for standard amino acids.

Evidence DimensionCoupling Reagent Efficacy
Target Compound DataRequires potent coupling reagents (e.g., HATU, PyBOP, PyAOP) for effective incorporation.
Comparator Or BaselineFmoc-Ile-OH and other non-methylated amino acids can be coupled efficiently with standard reagents (e.g., HBTU, HCTU, DIC/HOBt).
Quantified DifferenceQualitative but critical shift in required reagent class from standard to high-potency activators.
ConditionsStandard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) workflow.

This dictates the procurement of specific, often more costly, coupling reagents and requires process adjustments to ensure successful synthesis, preventing costly failed runs.

Enantiomeric purity
Cross-study comparable
≥99.5% (Fmoc-N-Me-Ile-OH)
vs. N-Me-Val/Leu: ≥99.5%; vs. Fmoc-Ile-OH: ≥99.8%
Purity comparable to other N-methyl analogs; differentiation lies in steric/conformational properties
Chiral integrity within industry range; not a superior purity claim

Manufacturability Benefit: Disrupts On-Resin Aggregation in Difficult Sequences

During SPPS, growing peptide chains can form intermolecular β-sheet structures, leading to resin aggregation, which blocks reactive sites and causes failed or low-yield syntheses. The N-methyl group on Fmoc-N-Me-Ile-OH acts as a 'hydrogen bond breaker,' disrupting this secondary structure formation. Incorporating an N-methylated residue at a strategic position can dramatically reduce aggregation, improving the yield and purity of notoriously difficult-to-synthesize peptides. This effect is a key advantage over continuing a synthesis with standard, aggregation-prone amino acids like Fmoc-Ile-OH in problematic sequences.

Evidence DimensionSynthesis Yield/Purity in Aggregation-Prone Sequences
Target Compound DataSignificantly improves synthesis outcomes by preventing inter-chain hydrogen bonding and aggregation.
Comparator Or BaselineSequences with standard amino acids (e.g., Fmoc-Ile-OH, Fmoc-Val-OH) are highly susceptible to aggregation, leading to low purity and failed synthesis.
Quantified DifferenceConverts a potentially failed synthesis (low purity, <10%) into a successful one (high purity, >70-80%) for known difficult sequences.
ConditionsSolid-phase synthesis of hydrophobic or β-sheet forming peptide sequences.

For labs working on difficult sequences, procuring this compound is a direct strategy to mitigate the primary cause of synthesis failure, saving significant time and resources.

Optical rotation
Reported, data to verify
−59±2°
c=1% in DMF, 20°C
Distinct from Fmoc-N-Me-Leu (−20.5°) and Fmoc-N-Me-Val (−68°); supports identity confirmation
Multiple vendor reports; verify with in-house QC

Functional Advantage: Confers Proteolytic Resistance and Modulates Conformation

A primary reason for using N-methylated amino acids is to improve the drug-like properties of peptides. The N-methyl group sterically shields the adjacent amide bond from cleavage by proteases, a major pathway of peptide degradation in vivo. This modification can drastically increase the half-life of a peptide therapeutic. Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, often inducing a preference for a cis-amide bond. This conformational constraint is a powerful tool for locking a peptide into its bioactive shape, potentially increasing receptor affinity and selectivity compared to the more flexible, non-methylated analog.

Evidence DimensionMetabolic Stability & Conformation
Target Compound DataIncreased resistance to enzymatic degradation and a constrained backbone conformation with potential for cis-amide bonds.
Comparator Or BaselineThe parent peptide with a standard Isoleucine is susceptible to proteolysis and has greater conformational flexibility (typically all-trans amide bonds).
Quantified DifferenceCan result in multi-fold increases in plasma half-life and significant shifts in receptor binding affinities (IC50/Ki values). For example, a tri-N-methylated somatostatin analog achieved 10% oral bioavailability where the parent peptide had none.
ConditionsIn vitro plasma stability assays or in vivo pharmacokinetic studies; conformational analysis via NMR.

This is a critical procurement driver for drug discovery programs, as it directly addresses the core challenges of poor peptide stability and bioavailability.

DMF solubility
Reported
Clearly soluble
1 mmol in 2 mL DMF (~0.5 M)
Consistent with other premium N-Me-AA; supports standard automated SPPS conditions
Qualitative supplier description; confirm under synthesis conditions
Cyclosporin / Compstatin synthesis
Supporting evidence
Key building block for Fmoc-SPPS of cyclosporin and compstatin analogs
Reported requirement for specific macrocyclic peptides; structural substitution cannot reproduce target conformation
Application-derived evidence; not a quantitative comparison

Improving Yield and Purity in the Synthesis of 'Difficult' Hydrophobic Peptides

For synthesis projects stalled by on-resin aggregation, particularly those involving hydrophobic or β-branched sequences, incorporating Fmoc-N-Me-Ile-OH at a strategic point can break up the problematic secondary structures. This leads to more efficient coupling and deprotection steps, rescuing a failed synthesis and enabling the successful production of the target peptide.

Developing Peptide Therapeutics with Enhanced Pharmacokinetics

In peptide-based drug discovery, a key goal is to improve metabolic stability and oral bioavailability. Fmoc-N-Me-Ile-OH is the correct choice when the objective is to protect a specific amide bond from enzymatic cleavage, thereby extending the peptide's in-vivo half-life and improving its overall pharmacokinetic profile.

Engineering Receptor Selectivity through Conformational Control

When a project requires fine-tuning a peptide's 3D structure to improve its binding affinity or selectivity for a specific receptor subtype, Fmoc-N-Me-Ile-OH provides a tool to enforce a conformational bend. By restricting backbone flexibility, it helps lock the peptide into its bioactive conformation, which is essential for structure-activity relationship (SAR) studies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cyclosporin analog synthesis (cyclophilin pathway research)
N-Me-Ile required for macrocycle conformation
Cyclophilin binding and conformational analysis
Compstatin analog studies (complement pathway research)
Specific N-methyl pattern for C3 affinity
C3 binding assay and structural mimicry
Conformationally constrained peptide library design
Steric and conformational constraint profile
Secondary structure propensity (turn, β-sheet) analysis
Proteolytic stability research in peptide leads
N-methylation for backbone protection
Stability assays in relevant media (serum, protease panels)

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

367.17835828 Da

Monoisotopic Mass

367.17835828 Da

Heavy Atom Count

27

Wikipedia

Fmoc-N-methyl-L-isoleucine

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